Boc-D-Lys-OH

Description

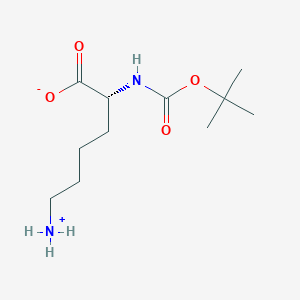

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHYEDEGRNAFO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Nα-Boc-D-lysine (Boc-D-Lys-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various applications within drug development and biomedical research.

Core Molecular Data

This compound is a derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides.

Chemical Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][2] |

| Molecular Weight | 246.30 g/mol | [1][2] |

| CAS Number | 106719-44-2 | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 205-210 °C | |

| Solubility | Soluble in water (50 mg/mL) | |

| Optical Activity | [α]22/D -24°, c = 0.5% in methanol | |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-6-aminohexanoic acid | |

| Synonyms | Nα-(tert-Butoxycarbonyl)-D-lysine, Nα-Boc-D-lysine |

Applications in Research and Drug Development

This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. Its primary role is to introduce a D-lysine residue into a growing peptide chain. The Boc protecting group prevents unwanted reactions at the α-amino group, allowing for sequential addition of other amino acids. This controlled synthesis is critical in the development of peptide-based therapeutics, where the specific sequence and stereochemistry of amino acids determine biological activity.

The D-configuration of the lysine offers resistance to enzymatic degradation compared to the natural L-form, which can enhance the in vivo stability and half-life of peptide drugs.

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the incorporation of this compound into a peptide chain using manual SPPS. Automated synthesizers follow a similar, albeit more controlled, series of steps.

Materials:

-

Appropriate solid support resin (e.g., Merrifield resin)

-

This compound

-

Coupling agents (e.g., DCC, HBTU)

-

Activator (e.g., HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA)

-

Solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Washing solvents (e.g., DCM, Methanol)

Methodology:

-

Resin Swelling: The resin is swollen in an appropriate solvent, typically DMF or DCM, to allow for efficient diffusion of reagents.

-

Deprotection: The Boc protecting group of the amino acid attached to the resin is removed using a solution of TFA in DCM. This exposes a free amino group for the next coupling step.

-

Washing: The resin is thoroughly washed to remove residual TFA and byproducts.

-

Coupling: this compound is pre-activated with a coupling agent and an activator in a suitable solvent. This activated amino acid solution is then added to the resin. A base, such as DIPEA, is often added to neutralize the protonated amino group on the resin and facilitate the coupling reaction.

-

Washing: The resin is washed to remove unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing TFA.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the addition of one amino acid.

References

Synthesis and Purification of Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a critical building block in solid-phase peptide synthesis (SPPS) and other applications in medicinal chemistry. This document outlines a reliable synthetic protocol, detailed purification methods, and key characterization data to ensure the production of high-purity this compound for research and development purposes.

Introduction

Nα-Boc-D-lysine is a derivative of the non-proteinogenic amino acid D-lysine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is labile under acidic conditions, enabling its selective removal without affecting other protecting groups, thus facilitating the controlled assembly of complex peptide sequences. The use of the D-enantiomer is crucial for the synthesis of peptides with enhanced stability against enzymatic degradation, a desirable attribute for therapeutic peptides.

Synthesis of this compound

The synthesis of this compound involves the selective protection of the α-amino group of D-lysine. A common challenge is the presence of two amino groups (α and ε) in lysine, which can lead to a mixture of mono- and di-protected products. The following protocol is adapted from established methods for the Boc protection of amino acids, with specific considerations for achieving selectivity for the Nα position.

Experimental Protocol: Nα-Boc Protection of D-Lysine

This protocol focuses on the direct, selective Nα-protection of D-lysine hydrochloride.

Materials:

-

D-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve D-Lysine hydrochloride (1.0 eq) in a 1:1 mixture of deionized water and dioxane.

-

Basification: Cool the solution in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring until the pH of the solution reaches 9-10.

-

Addition of Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane to the cooled lysine solution over a period of 1-2 hours. Maintain the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with diethyl ether (3 x volume of dioxane) to remove unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid in an ice bath.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Isolation of Crude Product: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound, which may be a white solid or a viscous oil.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, di-Boc-protected lysine (Boc-D-Lys(Boc)-OH), and other byproducts. A robust purification strategy is essential to obtain high-purity this compound suitable for peptide synthesis. A combination of crystallization and column chromatography is often employed.

Experimental Protocol: Purification

Method 1: Crystallization

Crystallization is an effective method for purifying Boc-amino acids that are obtained as oils or amorphous solids.[1]

Materials:

-

Crude this compound

-

Weakly polar solvent (e.g., diethyl ether, n-hexane, or a mixture thereof)

-

Seed crystals of this compound (optional)

Procedure:

-

Solidification of Oily Product: If the crude product is an oil, it can be solidified by standing at room temperature for a period, potentially with the addition of a seed crystal.[1]

-

Pulping: Once a white solid is formed, add a weakly polar solvent such as diethyl ether or n-hexane.[1]

-

Stirring: Stir the suspension at room temperature for several hours to dissolve impurities while the desired product remains as a solid.

-

Filtration and Washing: Filter the solid product and wash it with a small amount of the cold pulping solvent.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Method 2: Column Chromatography

If crystallization does not yield a product of sufficient purity, column chromatography can be used for further purification.

Materials:

-

Crude this compound

-

Silica gel

-

Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/n-hexane)

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of the chosen solvent system. The polarity of the eluent should be gradually increased.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Data Presentation

Reagents and Reaction Conditions

| Parameter | Value | Reference |

| Starting Material | D-Lysine hydrochloride | |

| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | |

| Base | Sodium bicarbonate (NaHCO₃) | |

| Solvent | Dioxane/Water (1:1) | |

| Reaction Temperature | 0-5 °C initially, then room temperature | |

| Reaction Time | 12-24 hours | |

| pH | 9-10 |

Characterization of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₂N₂O₄ | [2] |

| Molecular Weight | 246.30 g/mol | [2] |

| Appearance | White powder or crystals | |

| Melting Point | 205-210 °C | |

| Optical Rotation | [α]²²/D -24° (c = 0.5% in methanol) | |

| Purity (Typical) | ≥98% |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity this compound. Adherence to the outlined protocols for synthesis, work-up, and purification will enable researchers and drug development professionals to reliably produce this essential building block for their peptide synthesis needs. The provided data and workflows serve as a valuable resource for process development and quality control.

References

Boc-D-Lys-OH CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-(tert-Butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various research applications.

Core Chemical Information

CAS Number: 106719-44-2

This compound is a synthetic derivative of the amino acid D-lysine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is essential in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), to control the sequence of amino acid addition.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 246.30 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Melting Point | 205-210 °C | --INVALID-LINK-- |

| Optical Activity | [α]22/D -24°, c = 0.5% in methanol | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Supplier Information

A variety of chemical suppliers offer this compound. Below is a list of prominent suppliers for your consideration:

-

Sigma-Aldrich (Merck)

-

Santa Cruz Biotechnology

-

Biosynth

-

Aapptec Peptides

-

Parchem

-

Pharmaffiliates

-

TCI America

-

Spectrum Chemical

-

MedchemExpress

Experimental Protocols

This compound is a fundamental reagent in Boc-chemistry for solid-phase peptide synthesis (SPPS). The following is a generalized, detailed protocol for the incorporation of a this compound residue into a peptide chain on a solid support.

Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)

Materials:

-

This compound

-

Appropriate resin for SPPS (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, DCC)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Nitrogen gas for inert atmosphere

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes.

-

Drain the vessel and treat with 50% TFA in DCM for an additional 20-30 minutes to ensure complete removal of the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the terminal amine by washing the resin with a 10% solution of DIEA in DCM (2-3 times for 1-2 minutes each).

-

Wash the resin again with DCM (3-5 times) to remove excess DIEA.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling reagent (e.g., HBTU) and DIEA in DMF for a few minutes.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture under a nitrogen atmosphere for 1-2 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers to protect sensitive residues.

-

The specific composition of the cleavage cocktail will depend on the amino acid composition of the synthesized peptide.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Roles

While primarily a tool for chemical synthesis, the D-isoform of lysine and its derivatives have interesting biological implications.

Apoptotic Activity: this compound has been described as a synthetic analog of lysine that can act as an apoptotic agent.[1] It is suggested to bind to the histone protein H2A, which may lead to the inhibition of DNA and protein synthesis, ultimately resulting in cell death.[1] This suggests a potential role in anti-cancer research.[1]

Caption: Proposed mechanism of apoptosis induction by this compound.

Metabolism of D-Lysine: In mammals, D-lysine is metabolized in the brain through the pipecolate pathway.[2] This pathway is distinct from the primary saccharopine pathway used for L-lysine degradation in other tissues.[2] The initial step involves the oxidative deamination of D-lysine by D-amino acid oxidase (DAAO).

Caption: The pipecolate pathway for D-lysine metabolism in the brain.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further consultation of peer-reviewed literature is recommended.

References

Role of Boc protecting group in amino acid synthesis

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures with high purity and yield. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone, particularly in the context of amino acid and peptide synthesis. Introduced in the late 1950s, the Boc group's utility in temporarily masking the nucleophilic nature of amino groups has been instrumental in the development of complex peptide chains, including its pivotal role in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][2]

This technical guide provides a comprehensive examination of the Boc protecting group's function, from its mechanism of action to detailed experimental protocols and a comparative analysis of its application in modern synthetic strategies.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group valued for its stability under a range of conditions and its facile removal under specific acidic conditions.[3][4] This acid lability is a key feature that allows for its selective cleavage in the presence of other protecting groups, a concept known as orthogonality.[3]

Mechanism of Boc Protection

The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.

The general mechanism proceeds as follows:

-

The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.

-

This intermediate collapses, expelling a tert-butoxycarbonate leaving group.

-

The leaving group can then decompose into the stable and volatile byproducts isobutylene and carbon dioxide, or it can act as a base to neutralize the protonated carbamate.

Various reagents and conditions can be employed for Boc protection, with Boc₂O being the most prevalent due to its high reactivity and the clean nature of its byproducts.

Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic and is accomplished under acidic conditions. The most commonly used reagent for this purpose is trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM). The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

The generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic side chains such as those of methionine and tryptophan. To prevent these unwanted modifications, "scavengers" like anisole or thioanisole are often added to the deprotection solution to trap the carbocations.

Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first major approach to SPPS and remains relevant, especially for the synthesis of hydrophobic peptides where the alternative Fmoc strategy can be problematic.

In this strategy:

-

Temporary Nα-protection is provided by the acid-labile Boc group.

-

"Permanent" side-chain protection is afforded by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.

A typical cycle in Boc-SPPS involves the following steps:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with an acid, such as TFA in DCM. This leaves the terminal amino group as an ammonium salt.

-

Neutralization: The protonated amino group is neutralized with a hindered organic base, like diisopropylethylamine (DIEA), to regenerate the free amine nucleophile. This step is crucial for the subsequent coupling reaction.

-

Coupling: The next incoming Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Quantitative Data

The efficiency of Boc protection and deprotection is critical for the overall success of a synthetic route. The following tables summarize typical conditions and outcomes.

| Parameter | Reagent(s) | Solvent(s) | Base (equiv.) | Temperature | Typical Yield | Reference(s) |

| Boc Protection | ||||||

| General Amines | Boc₂O (2-3 equiv.) | Water, THF, MeCN | 1-1.5 | RT - 40°C | High | |

| Amino Acids | Boc₂O (1.1 equiv.) | Dioxane/Water | TEA (1.5) | RT | Excellent | |

| Catalyst-Free | Boc₂O (1 equiv.) | Water/Acetone | None | RT | Excellent | |

| Boc Deprotection | ||||||

| Standard SPPS | 50% TFA | DCM | N/A | RT | High | |

| General Amines | Conc. HCl or TFA | DCM, Toluene | N/A | RT | High | |

| Selective Thermal | None | TFE, MeOH | N/A | 120-240°C | >90% | |

| Lewis Acid | FeCl₃ | Various | N/A | RT | High |

Table 1: Summary of Reaction Conditions and Yields for Boc Protection and Deprotection.

| Coupling Reagent | Description | Advantages | Disadvantages | Reference(s) |

| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and historically significant in Boc-SPPS. | Formation of insoluble dicyclohexylurea (DCU) byproduct. | |

| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DIEA | Fast, efficient, and minimizes racemization. | Higher cost compared to carbodiimides. |

Table 2: Common Coupling Reagents Used in Boc-SPPS.

Experimental Protocols

Protocol 1: General N-Boc Protection of an Amino Acid

This protocol describes a standard procedure for the protection of an amino acid using Boc anhydride.

-

Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

-

Addition of Boc₂O: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution.

-

Reaction: Continue stirring for 2-4 hours. The reaction mixture should become homogeneous.

-

Workup:

-

Dilute the mixture with water.

-

Perform an extraction with an organic solvent like ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) to protonate the carboxylic acid.

-

Extract the N-Boc-amino acid into an organic solvent (e.g., ethyl acetate) multiple times.

-

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the deprotection step within a manual Boc-SPPS cycle.

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM.

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for a short period (e.g., 5 minutes).

-

Deprotection: Treat the resin with the deprotection solution for 15-25 minutes with agitation to ensure complete removal of the Boc group.

-

Washing: Thoroughly wash the resin with DCM to remove residual TFA. This is followed by washing with an alcohol like isopropanol to shrink the resin and help remove trapped acid.

-

Neutralization:

-

Wash the resin with DCM again.

-

Treat the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes (repeated once or twice) to neutralize the N-terminal ammonium salt.

-

Wash the resin extensively with DCM and then with DMF to prepare for the next coupling step.

-

Visualizations

The following diagrams illustrate the core chemical transformations and workflows associated with the Boc protecting group.

Conclusion

The tert-butoxycarbonyl protecting group remains a vital tool in the arsenal of synthetic chemists, particularly in the realm of peptide and amino acid chemistry. Its reliable introduction, stability to a wide range of reagents, and clean, acid-promoted removal make it a highly predictable and effective protecting group. While Fmoc-based strategies have become more prevalent in automated solid-phase peptide synthesis due to their milder deprotection conditions, the Boc strategy continues to offer distinct advantages for specific applications, such as the synthesis of hydrophobic or otherwise challenging peptide sequences. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with the Boc group is, therefore, essential for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

References

The Chiral Divide: A Technical Guide to D-Lysine and L-Lysine in Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug development, the stereochemistry of constituent amino acids plays a pivotal role in defining the therapeutic potential of a candidate molecule. While the proteinogenic L-amino acids form the conventional backbone of natural peptides, their synthetic enantiomers, D-amino acids, offer a compelling strategy to overcome inherent pharmacological hurdles. This technical guide provides an in-depth exploration of the core differences between D-lysine and L-lysine in peptides, focusing on their impact on stability, biological activity, and immunogenicity, supported by experimental data and methodologies.

Core Concepts: The Stereochemistry of Lysine

L-lysine and D-lysine are stereoisomers, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. This difference arises from the chiral alpha-carbon. In L-lysine, the amino group is oriented to the left in a Fischer projection, whereas in D-lysine, it is on the right.[1] While this may seem a subtle distinction, it has profound consequences for the peptide's interaction with the chiral environment of a biological system, which is predominantly composed of L-amino acids and enzymes evolved to recognize them.

References

A Technical Guide to the Solubility of Boc-D-Lys-OH for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the solubility of Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH), a crucial reagent in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in the Solubility of this compound

The solubility of this compound is fundamentally dictated by its molecular structure, which features both a hydrophilic α-amino acid backbone and a lipophilic tert-butoxycarbonyl (Boc) protecting group. This amphipathic nature results in a varied solubility profile across different solvent classes. Key factors influencing its solubility include the polarity of the solvent, its capacity for hydrogen bonding, and the operational temperature. The presence of the bulky, nonpolar Boc group generally enhances solubility in organic solvents compared to aqueous media.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative data remains partially available in the public domain, the following tables summarize the existing information for this compound and structurally related lysine derivatives. This comparative data is invaluable for solvent selection in synthetic and analytical applications.

Table 1: Quantitative Solubility Data

| Compound Name | Solvent | Solubility | Conditions |

| This compound | Water (H₂O) | 50 mg/mL (203.00 mM) | Ultrasonic assistance required[1] |

| Boc-D-Lys(Boc)-OH | Dimethyl sulfoxide (DMSO) | 100 mg/mL (288.67 mM) | Ultrasonic assistance required[2] |

| Fmoc-D-Lys(Boc)-OH | Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | - |

Table 2: Qualitative Solubility Data

| Compound Name | Solvent Class | Specific Solvents | Solubility Profile |

| This compound Analogs (e.g., Fmoc-Lys(Boc)-OH, BOC-D-LYS(Z)-OH) | Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble[3] |

| Esters | Ethyl Acetate | Soluble | |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Acetone | Soluble | |

| Water | - | Slightly soluble | |

| Boc-Lys(Boc)-OH | Alcohols | Methanol | Soluble |

| Ethers | Ether | Soluble | |

| Halogenated Hydrocarbons | Chloroform | Soluble | |

| Esters | Ethyl Acetate | Soluble | |

| H-Lys(Boc)-OH | Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO) | Soluble |

| Water | - | Slightly soluble |

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility in various solvents is critical for process optimization. The following is a standardized experimental protocol for determining the solubility of this compound. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dichloromethane, etc.)

-

Vials with secure caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 μm)

-

Evaporation dish or suitable container for solvent removal

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to confirm saturation.

-

Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient duration (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh a pre-dried evaporation dish.

-

Dispense the filtered solution into the weighed dish.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.

-

Continue the drying process until a constant weight of the dried residue is achieved.

-

Accurately weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in the desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent used for dissolution.

-

For amino acids with low solubility, alternative quantification methods such as spectrophotometry using a chromogenic reagent like ninhydrin may be more appropriate.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-D-lysine (Boc-D-Lys-OH). Understanding the stability profile of this crucial protected amino acid is paramount for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.

General Stability Profile

Nα-Boc-D-lysine is a chemically stable compound under standard storage conditions. The tert-butoxycarbonyl (Boc) protecting group is known for its robustness towards a range of chemical reagents, particularly bases and nucleophiles. However, it exhibits lability under acidic conditions and at elevated temperatures. The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light.

Key Stability Characteristics:

-

Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), regenerating the free amino group of D-lysine. This is the primary degradation pathway under acidic conditions.

-

Thermal Sensitivity: Elevated temperatures can lead to the thermal decomposition of the Boc protecting group.

-

Base and Nucleophile Stability: this compound is generally stable in the presence of bases and nucleophiles, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in orthogonal protection strategies.

-

Oxidative Stability: While the Boc group itself is relatively stable to oxidation, the lysine side chain could be susceptible to oxidation under harsh conditions, although this is not a primary degradation pathway under normal handling.

-

Photostability: As with many organic molecules, prolonged exposure to high-intensity UV light may lead to degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following conditions are recommended for both short-term and long-term storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes thermal degradation and preserves the integrity of the compound over extended periods. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of potential oxidative degradation, although the compound is not highly sensitive. |

| Moisture | Store in a dry, well-sealed container with a desiccant. | Prevents hydrolysis and potential clumping of the solid material. |

| Light Exposure | Protect from direct light. | Minimizes the potential for photolytic degradation. |

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group.

Under acidic conditions or significant thermal stress, the carbamate bond is cleaved, leading to the formation of D-lysine, isobutylene, and carbon dioxide.

Quantitative Stability Data (Illustrative)

Due to the limited availability of public, quantitative stability data for this compound, the following tables present illustrative data based on the known chemical properties of the Boc protecting group and general knowledge of amino acid stability. This data is for informational purposes and should be confirmed by experimental studies.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

| pH | Condition | % Degradation (24 hours) | Primary Degradant |

| 2 | 0.01 M HCl | ~15-25% | D-Lysine |

| 4 | Acetate Buffer | < 5% | D-Lysine |

| 7 | Phosphate Buffer | < 1% | - |

| 9 | Borate Buffer | < 1% | - |

| 12 | 0.01 M NaOH | < 2% | - |

Table 2: Illustrative Thermal Stability of Solid this compound

| Temperature | Duration | % Degradation |

| 40°C | 1 week | < 1% |

| 60°C | 1 week | ~2-5% |

| 80°C | 1 week | ~10-20% |

Table 3: Illustrative Photostability of this compound in Solution (Methanol)

| Light Source | Intensity | Duration | % Degradation |

| UV (254 nm) | 1000 µW/cm² | 24 hours | ~5-10% |

| Visible Light | 1.2 million lux hours | 24 hours | < 2% |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for developing a stability-indicating analytical method for this compound.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution into a separate vial.

-

Subject the samples to the stress conditions as detailed below.

-

At specified time points, withdraw samples, neutralize or quench the reaction if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C for 24 hours.

-

Cool, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Heat in an oven at 80°C for 48 hours.

-

Cool, dissolve in the initial solvent, and dilute for analysis.

-

-

Thermal Degradation (Solution):

-

Heat the stock solution at 80°C for 48 hours.

-

Cool and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostability chamber to UV and visible light (ICH Q1B guidelines).

-

Wrap a control sample in aluminum foil and place it in the same chamber.

-

After the exposure period, dilute the samples for analysis.

-

Stability-Indicating HPLC-UV Method

Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point for Method Development):

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary degradation pathway is the acid- or heat-induced cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is essential to ensure the quality and reliability of this key synthetic building block. The provided experimental protocols offer a robust framework for conducting stability assessments and developing appropriate analytical methods to monitor the purity of this compound.

A Technical Guide to the Stereochemistry of D-Amino Acids: From Fundamental Principles to Therapeutic Applications

This guide provides an in-depth exploration of the stereochemistry of D-amino acids, their physiological significance, and their expanding role in modern drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who require a comprehensive understanding of these once-overlooked molecules. The content covers fundamental principles, analytical methodologies, and key signaling pathways, presenting quantitative data and experimental protocols to support advanced research and development.

Fundamental Principles of Amino Acid Stereochemistry

With the exception of the achiral glycine, all proteinogenic amino acids possess a chiral center at their alpha-carbon (Cα). This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as L- (levo, left-handed) or D- (dextro, right-handed) based on the spatial arrangement of the four different groups—the carboxyl group, the amino group, the side chain (R group), and a hydrogen atom—around the Cα.

For decades, it was dogma that life was exclusively built from L-amino acids. They constitute the fundamental building blocks of proteins and peptides in all domains of life. D-amino acids were considered unnatural and rare. However, advancements in analytical chemistry have revealed that D-amino acids are widespread in nature, from bacterial cell walls to the mammalian brain, where they perform critical physiological functions.

Caption: Stereoisomers of Alanine.

Physiological Roles and Distribution of D-Amino Acids

D-amino acids are endogenously produced in mammals by racemase enzymes, which convert L-amino acids to their D-counterparts, or are acquired from dietary and microbial sources. They play crucial roles in neurotransmission, endocrine regulation, and as biomarkers for certain diseases.

One of the most studied D-amino acids is D-serine , which acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor in the brain. This interaction is essential for synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. D-aspartate is another significant D-amino acid found in neuroendocrine tissues, where it is involved in hormone regulation, such as stimulating the release of testosterone.

The following table summarizes the distribution and concentration of key D-amino acids in various mammalian tissues.

| D-Amino Acid | Tissue/Fluid | Concentration Range | Primary Physiological Role |

| D-Serine | Brain (Cerebral Cortex, Hippocampus) | 150 - 600 µmol/kg | Co-agonist of NMDA receptors, neuromodulation |

| D-Aspartate | Brain, Testis, Pituitary Gland | 20 - 40 nmol/g | Neurotransmission, hormone synthesis and release |

| D-Alanine | Pituitary Gland, Pancreas | 10 - 50 nmol/g | Endocrine regulation, potential role in glucose homeostasis |

| D-Cysteine | Urine, Plasma | 5 - 25 µM | Antioxidant activities, regulation of hydrogen sulfide production |

D-Amino Acids in Drug Development

The substitution of L-amino acids with their D-enantiomers in peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Peptides composed of L-amino acids are rapidly degraded by proteases in the body, leading to short half-lives and poor bioavailability. Because proteases are stereospecific, they do not efficiently recognize or cleave peptide bonds involving D-amino acids.

Key advantages of incorporating D-amino acids into peptide drugs include:

-

Increased Proteolytic Stability: Enhanced resistance to degradation by proteases, leading to a longer plasma half-life.

-

Improved Bioavailability: Greater stability allows for more of the drug to reach its target.

-

Reduced Immunogenicity: D-peptides are less likely to be recognized by the immune system, reducing the risk of an adverse immune response.

-

Enhanced Receptor Affinity and Selectivity: In some cases, D-amino acid substitution can lock a peptide into a specific conformation that improves its binding to a target receptor.

The table below presents examples of therapeutic peptides that incorporate D-amino acids to improve their clinical utility.

| Drug Name (Active Peptide) | D-Amino Acid Incorporated | Therapeutic Area | Advantage Conferred by D-Amino Acid |

| Degarelix | D-Alanine, D-2-Naphthylalanine, D-4-Chlorophenylalanine | Advanced Prostate Cancer | Increased stability and sustained antagonism of the GnRH receptor |

| Cetrorelix | D-Alanine, D-2-Naphthylalanine, D-4-Chlorophenylalanine, D-Citrulline | Assisted Reproductive Technology | Enhanced resistance to proteolysis, potent GnRH antagonist activity |

| Octreotide | D-Phenylalanine, D-Tryptophan | Acromegaly, Neuroendocrine Tumors | Conformationally constrained analog of somatostatin with high stability and receptor affinity |

| Bivalirudin | D-Phenylalanine | Anticoagulation (Direct Thrombin Inhibitor) | Prevents cleavage by thrombin at a specific site, modulating its activity |

Experimental Protocols and Methodologies

The study of D-amino acids requires specialized analytical techniques to separate and accurately quantify these enantiomers from their much more abundant L-counterparts.

This protocol outlines a general workflow for the analysis of D-amino acids in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Objective: To separate and quantify D- and L-amino acid enantiomers in a biological matrix (e.g., brain tissue homogenate, plasma).

Materials:

-

Biological sample

-

Internal standards (e.g., deuterated D-amino acids)

-

Perchloric acid (PCA) for deproteinization

-

Derivatization agent: (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC)

-

HPLC system with a chiral column (e.g., CROWNPAK CR-I(+))

-

Tandem mass spectrometer (MS/MS)

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in 10 volumes of ice-cold 0.4 M PCA.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to precipitate proteins.

-

Collect the supernatant and neutralize with 2 M potassium carbonate (K₂CO₃).

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Spike the supernatant with the internal standard mixture.

-

-

Derivatization:

-

To 50 µL of the prepared sample, add 50 µL of 200 mM borate buffer (pH 8.0).

-

Add 100 µL of 15 mM FLEC in acetone.

-

Incubate the reaction at 40°C for 2 hours.

-

Stop the reaction by adding 20 µL of 100 mM glycine solution.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+), 3.0 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 70% B over 30 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 5 µL.

-

MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-fragment ion transitions for each derivatized amino acid using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve using known concentrations of D- and L-amino acid standards.

-

Calculate the concentration of each enantiomer in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Caption: Workflow for Chiral Analysis of D-Amino Acids.

Key Signaling Pathways: D-Serine at the NMDA Receptor

D-Serine is a critical modulator of excitatory neurotransmission mediated by the NMDA receptor (NMDAR). The NMDAR is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. For the receptor to become activated, it requires the binding of the primary agonist, glutamate, to the GluN2 subunit, as well as the binding of a co-agonist—either glycine or D-serine—to the GluN1 subunit. This dual-agonist requirement makes the NMDAR a coincidence detector, essential for its role in synaptic plasticity.

The synthesis and release of D-serine are tightly regulated. It is synthesized from L-serine by the enzyme serine racemase (SRR), which is primarily located in astrocytes and neurons. Once released into the synaptic cleft, D-serine can bind to the GluN1 subunit of synaptic NMDARs. The action of D-serine is terminated by its reuptake into astrocytes via transporters like Asc-1 and by its degradation by the enzyme D-amino acid oxidase (DAO).

Caption: D-Serine Signaling at the NMDA Receptor.

Conclusion and Future Directions

The field of D-amino acid research has transformed our understanding of biochemistry and pharmacology. No longer considered mere biological curiosities, D-amino acids are now recognized as fundamental players in mammalian physiology and as powerful tools for drug design. Future research will likely focus on elucidating the roles of other D-amino acids, discovering novel racemases and metabolic pathways, and further exploiting the unique properties of D-peptides to create the next generation of therapeutics with enhanced stability, efficacy, and safety profiles. The continued development of sensitive analytical methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to N-alpha-Boc Protection of Lysine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, precision is paramount. The ability to selectively modify specific amino acid residues within a peptide chain is fundamental to creating novel therapeutics, probes, and research tools. Lysine, with its two primary amino groups, presents a unique challenge and opportunity. The strategic protection of its alpha-amino (Nα) group is a critical step that dictates the outcome of a synthetic strategy. Among the arsenal of protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone for Nα-protection of lysine, offering a robust and versatile tool for chemists.

This technical guide provides a comprehensive overview of the function, application, and technical considerations of N-alpha-Boc protection in lysine. It delves into the core principles of orthogonal protection, provides detailed experimental protocols, and presents quantitative data to aid researchers in optimizing their synthetic workflows.

Core Principles: The Orthogonal Protection Strategy

The primary function of Nα-Boc protection is to temporarily block the reactivity of the alpha-amino group of lysine, thereby directing peptide bond formation to the C-terminus. This is a cornerstone of the Boc-based strategy in solid-phase peptide synthesis (SPPS). The true power of Nα-Boc-lysine, however, is realized in concert with an orthogonal protecting group on the epsilon-amino (Nε) group.[1][2]

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions.[3] This allows for the selective deprotection of one amino group while the other remains protected, enabling site-specific modifications of the lysine residue. The most common orthogonal partner for Nα-Boc is the benzyloxycarbonyl (Z or Cbz) group for the Nε-position, particularly in solution-phase synthesis, or the 9-fluorenylmethoxycarbonyl (Fmoc) group in some solid-phase applications.[4]

The Nα-Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA), while the Nε-Z group is typically removed by hydrogenolysis, and the Nε-Fmoc group is cleaved by a base like piperidine.[5] This orthogonality is the key to unlocking a wide range of synthetic possibilities, from the creation of branched peptides to the attachment of labels and cargo molecules.

Caption: Orthogonal deprotection of Nα-Boc, Nε-Z-lysine.

Quantitative Data on Protection and Deprotection Reactions

The efficiency of both the introduction and removal of the Nα-Boc group is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and yields for these key steps.

Table 1: Nα-Boc Protection of Lysine

| Nε-Protection | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| None (for di-Boc) | Di-tert-butyl dicarbonate (Boc)₂O | NaOH | 1,4-Dioxane/Water | Overnight | Room Temp. | ~100 | |

| Z | (Boc)₂O | NaHCO₃ | THF/Water | 16 | 30 | 91.9 |

Table 2: Nα-Boc Deprotection of Lysine Derivatives

| Deprotection Reagent | Co-solvent | Time | Temperature (°C) | Notes | Reference |

| 50% TFA | Dichloromethane (DCM) | 30 min - 2 h | Room Temp. | Standard and widely used method. | |

| 4M HCl | 1,4-Dioxane | 1 - 4 h | Room Temp. | Often yields the hydrochloride salt directly. | |

| Trimethylsilyl iodide (TMSI) | Acetonitrile or DCM | Several hours - Overnight | Room Temp. | Useful for substrates sensitive to strong acids. | |

| Oxalyl Chloride | Methanol | 1 - 4 h | Room Temp. | Mild conditions with good yields. |

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the Nα-amino group of lysine.

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine

This protocol describes the straightforward protection of both amino groups of lysine.

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Potassium hydrogen sulfate (KHSO₄) solution (4 M)

-

Ethyl acetate

Procedure:

-

Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 (v/v) mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

-

Dissolve (Boc)₂O (3 equivalents) in 1,4-dioxane and add it to the lysine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the remaining aqueous solution to a pH of 1-2 with a 4 M KHSO₄ solution.

-

Extract the product with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the di-Boc-lysine product.

Protocol 2: Deprotection of Nα-Boc Group using Trifluoroacetic Acid (TFA)

This is a standard and widely applicable protocol for the removal of the Nα-Boc group.

Materials:

-

Nα-Boc protected lysine derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Nα-Boc protected lysine derivative in anhydrous DCM (a common concentration is 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA to the solution. A common concentration is a 25-50% solution of TFA in DCM.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in the Synthesis of Ubiquitin Probes

A prominent application of Nα-Boc protected lysine is in the chemical synthesis of ubiquitin (Ub) and ubiquitin-based probes. Ubiquitination is a critical post-translational modification that regulates a vast array of cellular processes. The ability to synthesize ubiquitin with site-specific modifications is essential for studying the enzymes involved in the ubiquitin pathway, such as deubiquitinating enzymes (DUBs).

The synthesis of a ubiquitin probe often involves the incorporation of a "warhead" at the C-terminus of ubiquitin that can covalently bind to the active site of a DUB. This typically requires the use of solid-phase peptide synthesis where Nα-Boc-lysine(X) (where X is an orthogonal protecting group for the ε-amino group) is a key building block.

Caption: Workflow for the synthesis of a ubiquitin probe.

The ubiquitination signaling pathway itself is a cascade of enzymatic reactions involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, which ultimately attach ubiquitin to a lysine residue on a substrate protein. Understanding this pathway is the motivation for synthesizing ubiquitin probes.

Caption: The ubiquitin-proteasome signaling pathway.

Conclusion

The Nα-Boc protection of lysine is a fundamental and enabling technology in the field of peptide chemistry and drug development. Its acid lability, coupled with the vast array of orthogonal protecting groups available for the Nε-amino group, provides chemists with the flexibility to synthesize complex and highly functionalized peptides. A thorough understanding of the principles of orthogonal protection, combined with optimized and well-characterized experimental protocols, is essential for leveraging the full potential of this versatile building block. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of Nα-Boc-lysine will undoubtedly remain a critical component of innovative synthetic endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(tert-butoxycarbonyl)-D-lysine (Boc-D-Lys-OH), a crucial building block in peptide synthesis and various applications within drug discovery and development. This document details its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in biologically active peptides.

Core Physical and Chemical Properties

This compound is a white to off-white powder or crystalline solid. Its chemical structure consists of the D-enantiomer of the amino acid lysine, with the alpha-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS).

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Appearance | White to off-white powder or crystals | |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [1] |

| Molecular Weight | 246.30 g/mol | |

| Melting Point | 205-210 °C (decomposes) | |

| Optical Rotation | [α]²²/D -24° (c = 0.5% in methanol) | |

| Solubility | Soluble in DMSO. | |

| Storage Temperature | 2-8°C |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value | References |

| CAS Number | 106719-44-2 | |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-6-aminohexanoic acid | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |

| InChI | 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| InChIKey | DQUHYEDEGRNAFO-MRVPVSSYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of N-Boc protected amino acids. This procedure involves the reaction of D-lysine hydrochloride with di-tert-butyl dicarbonate under basic conditions.

Materials:

-

D-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve D-lysine hydrochloride in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in dioxane.

-

Slowly add the di-tert-butyl dicarbonate solution to the D-lysine solution while stirring at room temperature.

-

Maintain the pH of the reaction mixture at 10-11 by adding 1 M NaOH as needed.

-

Allow the reaction to stir at room temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to a pH of 1-2 with 4 M KHSO₄ or dilute HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or methanol/water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Data

The following tables summarize the expected spectroscopic data for this compound, based on data available for its L-enantiomer.

¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.88 | t | α-CH |

| ~3.00 | t | ε-CH₂ |

| ~1.71 | m | β-CH₂ |

| ~1.68 | m | δ-CH₂ |

| ~1.44 | m | γ-CH₂ |

| ~1.44 | s | C(CH₃)₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

¹³C NMR Data

Expected chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | ~178 |

| C=O (Boc) | ~158 |

| α-C | ~55 |

| C (Boc quaternary) | ~80 |

| ε-C | ~40 |

| β-C, γ-C, δ-C | ~20-35 |

| C(CH₃)₃ | ~28 |

FT-IR Data

Key infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~2970, 2930, 2860 | C-H stretch (alkyl) |

| ~1710 | C=O stretch (carboxyl) |

| ~1690 | C=O stretch (Boc) |

| ~1520 | N-H bend |

| ~1390, 1365 | C-H bend (tert-butyl) |

Applications in Drug Development and Research

This compound is a fundamental component in the synthesis of peptides with therapeutic potential. The incorporation of D-amino acids, such as D-lysine, can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a D-lysine residue into a growing peptide chain. The Boc protecting group on the α-amino group allows for the stepwise addition of amino acids, while the free ε-amino group can be utilized for further modifications, such as branching or the attachment of labels or drug conjugates.

Biological Significance of Lysine-Containing Peptides

While this compound itself is a synthetic building block, its incorporation into peptides can have significant biological implications. Lysine residues in peptides are often involved in:

-

Protein-protein interactions: The positively charged side chain of lysine can form salt bridges with negatively charged residues on other proteins.

-

Post-translational modifications: Lysine residues are common sites for modifications such as ubiquitination, acetylation, and methylation, which play crucial roles in regulating protein function and signaling pathways. For instance, the ubiquitination of IκBα at specific lysine residues is a key step in the NF-κB signaling pathway.

-

Modulation of ion channels: Lysine-containing short peptides have been shown to modulate the activity of ion channels, such as the NaV1.8 channel, which is involved in pain signaling.

-

Antimicrobial activity: Many antimicrobial peptides are rich in lysine, and the incorporation of D-lysine can enhance their efficacy.

The lysine degradation pathway is also an important metabolic route, and its dysregulation has been implicated in conditions such as cardiac hypertrophy. While this is not a direct signaling pathway of this compound, it highlights the broader biological context of lysine metabolism.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of this compound in a research and development setting. Its well-defined properties and versatile applications make it an indispensable tool for peptide chemists and drug discovery scientists.

References

The Alchemist's Toolkit: An In-depth Guide to Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the bedrock of novel therapeutic development and fundamental biological research. At the heart of this endeavor lies the strategic use of protecting groups—temporary chemical modifications that shield the reactive functionalities of amino acids, guiding the formation of peptide bonds with high fidelity. This technical guide provides a comprehensive overview of the principles, strategies, and methodologies governing the use of protected amino acids in modern peptide synthesis.

Core Principles of Amino Acid Protection

Peptide synthesis is a cyclical process of amide bond formation between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as polymerization or branching, the Nα-amino group of the incoming amino acid and any reactive side-chain functionalities must be reversibly blocked.[1][] An ideal protecting group should be:

-

Easy to introduce: The protecting group should be readily attached to the amino acid in high yield.

-

Stable: It must remain intact throughout the coupling and deprotection steps of the subsequent amino acids in the sequence.[3]

-

Selectively removable: The group must be cleaved under conditions that do not affect other protecting groups or the newly formed peptide bonds. This principle of "orthogonality" is crucial for complex syntheses.[3][4]

-

Minimally racemizing: The protecting group and the coupling conditions should not induce racemization of the chiral α-carbon.

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS): Boc and Fmoc Strategies

Modern peptide synthesis is dominated by two primary strategies, defined by the type of Nα-protecting group employed: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice between these methodologies dictates the reagents used for deprotection and final cleavage from the solid support.

The Boc Strategy: A Robust Classic

The Boc strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for Nα-protection. Side chains are typically protected by benzyl-based groups, which require a strong acid, such as anhydrous hydrogen fluoride (HF), for removal.

-

Deprotection: The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Advantages: The repeated acid treatments in the Boc strategy can help to disrupt peptide aggregation, making it a robust choice for long and difficult sequences.

-

Disadvantages: The use of hazardous HF for final cleavage requires specialized equipment.

The Fmoc Strategy: The Modern Workhorse

The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, while side chains are protected with acid-labile groups, such as tert-butyl (tBu). This orthogonality allows for milder overall conditions.

-

Deprotection: The Fmoc group is cleaved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).

-

Advantages: The milder conditions are compatible with a wider range of sensitive amino acids and modifications. The final cleavage with TFA is less harsh than HF, and the strategy is highly amenable to automation.

-

Disadvantages: The Fmoc group and its byproducts can sometimes be challenging to remove completely.

The logical workflow for a single cycle in both Boc and Fmoc SPPS is depicted below.

Quantitative Comparison of Boc and Fmoc Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Deprotection Reagent | 50% TFA in DCM | 20% Piperidine in DMF |

| Deprotection Time | 20-30 minutes | 5-10 minutes |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Anhydrous HF | TFA-based cocktails |

| Final Cleavage Time | ~1 hour | 1-3 hours |

| Typical Crude Purity | Sequence-dependent, generally >70% | Sequence-dependent, generally >70% |

| Overall Yield | Highly dependent on sequence and length | Highly dependent on sequence and length |

Side-Chain Protection: A Diverse Chemical Arsenal

Many of the 20 proteinogenic amino acids possess reactive side chains that require protection during synthesis. The choice of side-chain protecting group is dictated by the overall synthetic strategy (Boc or Fmoc) and the specific chemistry of the amino acid.

| Amino Acid | Functional Group | Boc Strategy Protecting Groups | Fmoc Strategy Protecting Groups |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl (Bzl), Cyclohexyl (cHex) | tert-Butyl (tBu) |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl (Bzl), Cyclohexyl (cHex) | tert-Butyl (tBu) |

| Lysine (Lys) | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | tert-Butoxycarbonyl (Boc) |

| Arginine (Arg) | Guanidinium | Tosyl (Tos), Mesitylene-2-sulfonyl (Mts) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Histidine (His) | Imidazole | Tosyl (Tos), Dinitrophenyl (Dnp) | Trityl (Trt) |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) | Trityl (Trt), Acetamidomethyl (Acm) |

| Serine (Ser) | Hydroxyl | Benzyl (Bzl) | tert-Butyl (tBu) |

| Threonine (Thr) | Hydroxyl | Benzyl (Bzl) | tert-Butyl (tBu) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | 2-Bromobenzyloxycarbonyl (2-Br-Z) | tert-Butyl (tBu) |

| Tryptophan (Trp) | Indole | Formyl (For) | tert-Butoxycarbonyl (Boc) |

The Role of Coupling Reagents: Forging the Peptide Bond

The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. Modern coupling reagents are highly efficient and designed to minimize racemization. These reagents are predominantly onium-type salts (uronium/aminium and phosphonium).

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table summarizes the performance of several widely used coupling reagents in the synthesis of a model peptide, based on a synthesis of results from multiple studies.

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 |

| DCC | HOBt | - | DCM/DMF | 60-120 | ~90 |

-